molecular formula C6H9ClO2 B8596170 1-Chloro-2-methylene-3-acetoxypropane

1-Chloro-2-methylene-3-acetoxypropane

Cat. No. B8596170
M. Wt: 148.59 g/mol
InChI Key: KPLAIUKWZKPIQZ-UHFFFAOYSA-N
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Patent
US04226866

Procedure details

Sodium hydride (4.5 g.; 57% in mineral oil) is placed under a nitrogen atmosphere and the mineral oil removed with petroleum ether. Dimethylsulfoxide (30 ml.) is then added and the mixture is stirred at 70° C. for two hours and then cooled to 10° C. Methyltriphenylphosphonium bromide (35.7 g.) dissolved in dimethylsulfoxide (50 ml.) is added dropwise under nitrogen to afford a yellowish-orange ylide solution. 1-Chloro-3-acetoxy-2-propanone (15 g.) in dimethylsulfoxide (20 ml.) is then added and the reaction mixture is stirred until the color of the ylide disappears and then is stirred an additional hour at room temperature. The reaction mixture is dissolved in hexane (200 ml.) and washed three times with water. The organic phase is filtered to remove triphenylphosphine oxide and then dried over magnesium sulfate. The solvent is evaporated and the residue is distilled under vacuum to afford 1-chloro-2-methylene-3-acetoxypropane.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][CH2:4][C:5](=O)[CH2:6][O:7][C:8](=[O:10])[CH3:9].[CH3:12]S(C)=O>CCCCCC>[Cl:3][CH2:4][C:5](=[CH2:12])[CH2:6][O:7][C:8](=[O:10])[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
ClCC(COC(C)=O)=O
Name
Quantity
20 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 70° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mineral oil removed with petroleum ether
ADDITION
Type
ADDITION
Details
Dimethylsulfoxide (30 ml.) is then added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
DISSOLUTION
Type
DISSOLUTION
Details
Methyltriphenylphosphonium bromide (35.7 g.) dissolved in dimethylsulfoxide (50 ml.)
ADDITION
Type
ADDITION
Details
is added dropwise under nitrogen
CUSTOM
Type
CUSTOM
Details
to afford a yellowish-orange ylide solution
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred until the color of the ylide
STIRRING
Type
STIRRING
Details
is stirred an additional hour at room temperature
WASH
Type
WASH
Details
washed three times with water
FILTRATION
Type
FILTRATION
Details
The organic phase is filtered
CUSTOM
Type
CUSTOM
Details
to remove triphenylphosphine oxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(COC(C)=O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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